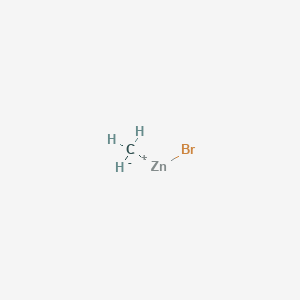

Methylzinc bromide, 0.50 M in THF

Description

Organozinc bromides, such as Methylzinc bromide (CH₃ZnBr), are organometallic reagents widely used in organic synthesis for cross-coupling reactions (e.g., Negishi coupling), nucleophilic additions, and alkylation processes. These compounds are typically provided as 0.50 M solutions in tetrahydrofuran (THF) due to THF’s ability to stabilize reactive organometallic species through coordination. Below, we analyze these reagents in detail.

Properties

IUPAC Name |

bromozinc(1+);carbanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.BrH.Zn/h1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYCSLIXCXSFIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylzinc bromide can be prepared by the reaction of methyl bromide with zinc in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of zinc. The general reaction is as follows:

CH3Br+Zn→CH3ZnBr

The reaction is exothermic and requires careful control of temperature to avoid side reactions. The use of tetrahydrofuran as a solvent helps to solubilize the reactants and stabilize the product.

Industrial Production Methods

In industrial settings, methylzinc bromide is produced in large quantities using similar methods but with enhanced safety and efficiency measures. The process involves the use of high-purity reactants and advanced equipment to ensure consistent product quality. The reaction is typically carried out in a continuous flow reactor to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

Transmetalation: It can transfer its methyl group to other metals, such as palladium or copper, in cross-coupling reactions.

Substitution: It can replace halides in organic molecules to form new carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Palladium or Copper Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.

Halides: Reacts with organic halides to form new carbon-carbon bonds.

Major Products Formed

Alcohols: Formed from the reaction with carbonyl compounds.

Coupled Products: Formed from cross-coupling reactions with organic halides.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Methylzinc bromide is extensively used to synthesize complex organic molecules, including pharmaceuticals and natural products. It facilitates nucleophilic addition to carbonyl compounds, allowing the formation of secondary and tertiary alcohols.

- Key Reactions :

- Nucleophilic addition to aldehydes and ketones.

- Cross-coupling reactions using palladium or copper catalysts.

2. Medicinal Chemistry

- In medicinal chemistry, methylzinc bromide aids in the synthesis of drug candidates and bioactive molecules. Its ability to form carbon-carbon bonds is crucial for constructing complex molecular architectures found in many pharmaceuticals.

3. Material Science

- Methylzinc bromide contributes to the development of advanced materials, including polymers and nanomaterials. Its reactivity allows for the modification of polymer structures and the creation of novel materials with tailored properties.

4. Environmental Research

- The compound is also employed in environmental studies to investigate the degradation of pollutants. Its ability to participate in various chemical reactions makes it useful for studying the environmental fate of organic contaminants.

Case Studies

- Synthesis of Pharmaceuticals : A study highlighted how methylzinc bromide was used to synthesize a key intermediate for an anti-cancer drug, showcasing its role in developing life-saving medications.

- Material Development : Research demonstrated that incorporating methylzinc bromide into polymer formulations significantly enhanced their mechanical properties while maintaining flexibility, indicating its potential in creating advanced materials for various applications.

Mechanism of Action

Methylzinc bromide exerts its effects through nucleophilic addition and transmetalation mechanisms. In nucleophilic addition, the methyl group of methylzinc bromide attacks electrophilic carbon atoms in carbonyl compounds, forming new carbon-carbon bonds. In transmetalation, the methyl group is transferred to other metals, facilitating cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Organozinc Bromides in THF

The following table summarizes critical parameters for select organozinc bromides in THF, derived from commercial and research sources (see References for full details).

Key Observations:

Reactivity Trends :

- Allylzinc bromide exhibits higher reactivity in allylation due to the conjugated π-system, enabling stereoselective synthesis.

- Phenylzinc bromide is preferred for aryl-aryl bond formation in cross-coupling, offering better stability than Grignard analogs.

- 2-Thienylzinc bromide facilitates thiophene ring functionalization, critical in materials science.

Stability and Handling :

- All compounds are air- and moisture-sensitive , requiring storage under inert gas (argon) in resealable ChemSeal bottles.

- tert-Butylzinc bromide has a density of 0.966 g/mL, aiding in reaction layering techniques.

Solubility and Compatibility :

- THF solutions ensure homogeneity, but all reagents react violently with water, necessitating anhydrous conditions.

Biological Activity

Overview

Methylzinc bromide, a solution of methylzinc bromide in tetrahydrofuran (THF), is an organozinc compound recognized for its high reactivity and versatility in organic synthesis. It plays a crucial role in various scientific fields, including medicinal chemistry, material science, and environmental research. This article explores the biological activity of methylzinc bromide, focusing on its mechanisms of action, applications in drug synthesis, and relevant case studies.

Methylzinc bromide operates primarily through two mechanisms:

- Nucleophilic Addition : The methyl group acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds to form new carbon-carbon bonds.

- Transmetalation : The methyl group can be transferred to other metals, facilitating cross-coupling reactions that are essential in synthesizing complex organic molecules.

Applications in Organic Synthesis

Methylzinc bromide is extensively utilized in:

- Synthesis of Pharmaceuticals : It aids in constructing drug candidates by enabling the formation of critical carbon-carbon bonds.

- Material Science : The compound is employed in creating advanced materials like polymers and nanomaterials.

- Environmental Research : It is used to study the degradation of environmental pollutants.

Case Study 1: Synthesis of Nucleosides

A study demonstrated the application of methylzinc bromide in synthesizing C-6 substituted nucleosides from 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. The reaction conditions were mild, yielding good results with various organozinc reagents. However, the evaluation of the biological activity revealed that the resulting compounds did not exhibit selective antitumor activity in vivo when tested on NCI-H23 tumors in mice .

Case Study 2: Toxicity and Safety Profile

While methylzinc bromide itself has not been directly linked to significant toxicity, related compounds such as methyl bromide have been associated with poisoning cases. One notable case involved a young woman exposed to methyl bromide from old fire extinguishers, leading to severe neurological symptoms. This highlights the importance of understanding the safety profiles of organobromine compounds .

Biological Activity Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.